molecular formula C11H10N2O3 B13277575 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13277575
M. Wt: 218.21 g/mol
InChI Key: ZSQDTLDHGFOROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylpyruvic acid: An intermediate in the metabolism of phenylalanine.

    Ferulic acid derivatives: Known for their antioxidant properties.

    Piperazine derivatives: Widely used in pharmaceuticals

Uniqueness

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and a pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-7-10(11(15)16)6-12-13(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,15,16)

InChI Key

ZSQDTLDHGFOROG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.